Cas no 2228682-83-3 (4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine)

4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine 化学的及び物理的性質
名前と識別子
-
- 4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine
- EN300-1798401
- 2228682-83-3
- 4-[(3-fluoro-2-methylphenyl)methyl]-4-methoxypiperidine
-
- インチ: 1S/C14H20FNO/c1-11-12(4-3-5-13(11)15)10-14(17-2)6-8-16-9-7-14/h3-5,16H,6-10H2,1-2H3
- InChIKey: BQLQJGVKELBBHY-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1C)CC1(CCNCC1)OC
計算された属性
- せいみつぶんしりょう: 237.15289242g/mol
- どういたいしつりょう: 237.15289242g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1798401-0.25g |
4-[(3-fluoro-2-methylphenyl)methyl]-4-methoxypiperidine |
2228682-83-3 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1798401-0.1g |
4-[(3-fluoro-2-methylphenyl)methyl]-4-methoxypiperidine |
2228682-83-3 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1798401-0.5g |
4-[(3-fluoro-2-methylphenyl)methyl]-4-methoxypiperidine |
2228682-83-3 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1798401-1g |
4-[(3-fluoro-2-methylphenyl)methyl]-4-methoxypiperidine |
2228682-83-3 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1798401-10g |
4-[(3-fluoro-2-methylphenyl)methyl]-4-methoxypiperidine |
2228682-83-3 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1798401-0.05g |
4-[(3-fluoro-2-methylphenyl)methyl]-4-methoxypiperidine |
2228682-83-3 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1798401-5.0g |
4-[(3-fluoro-2-methylphenyl)methyl]-4-methoxypiperidine |
2228682-83-3 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1798401-10.0g |
4-[(3-fluoro-2-methylphenyl)methyl]-4-methoxypiperidine |
2228682-83-3 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1798401-2.5g |
4-[(3-fluoro-2-methylphenyl)methyl]-4-methoxypiperidine |
2228682-83-3 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1798401-1.0g |
4-[(3-fluoro-2-methylphenyl)methyl]-4-methoxypiperidine |
2228682-83-3 | 1g |
$986.0 | 2023-06-03 |
4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidineに関する追加情報
Professional Introduction to 4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine (CAS No. 2228682-83-3)
4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2228682-83-3, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a piperidine ring, which is a common motif in many bioactive molecules, alongside fluoro and methyl substituents that enhance its pharmacological profile.
The presence of a fluoro group at the 3-position of the phenyl ring and a methyl group at the 2-position introduces specific electronic and steric effects that can influence the compound's interactions with biological targets. These modifications are strategically designed to optimize binding affinity and selectivity, which are critical factors in drug design. The methoxy group on the piperidine ring further contributes to the compound's overall pharmacokinetic properties, potentially affecting its solubility, metabolic stability, and distribution within the body.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved bioavailability. The incorporation of a fluoro group into pharmaceutical molecules often leads to increased binding affinity to biological targets, as well as better resistance to enzymatic degradation. This makes compounds like 4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine valuable candidates for further investigation in drug discovery programs.
The piperidine core is another key feature of this compound, known for its role in many successful drugs across various therapeutic areas. Piperidine derivatives are frequently explored for their potential as central nervous system (CNS) active agents, due to the piperidine ring's ability to cross the blood-brain barrier efficiently. The structural flexibility of the piperidine ring allows for modifications that can fine-tune pharmacological properties, making it an attractive scaffold for medicinal chemists.
Recent studies have highlighted the importance of optimizing molecular structures to achieve desired pharmacological outcomes. The combination of a fluoro-substituted phenyl ring with a methoxypiperidine moiety in 4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine suggests potential applications in areas such as CNS disorders, where precise modulation of receptor interactions is essential. The unique electronic properties introduced by the fluoro group can enhance binding interactions with specific protein targets, while the methyl and methoxy groups contribute to steric and electronic tuning.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and flow chemistry techniques, have been employed to improve efficiency and scalability. These approaches are crucial for producing sufficient quantities of the compound for preclinical and clinical studies.
In the context of drug discovery, 4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine represents an intriguing lead compound that warrants further exploration. Its structural features align well with current trends in medicinal chemistry, where fluorinated aromatic compounds and piperidine derivatives are increasingly being utilized to develop next-generation therapeutics. The potential applications span multiple therapeutic areas, including neurological disorders, where precise targeting is essential for efficacy.
The pharmacological evaluation of this compound is ongoing, with initial studies focusing on its interaction with relevant biological targets. In vitro assays have been designed to assess its binding affinity and selectivity, providing insights into its potential as a drug candidate. Additionally, preclinical studies are being planned to evaluate its pharmacokinetic properties and safety profile in animal models.
The development of novel pharmaceuticals relies heavily on the availability of high-quality starting materials and intermediates. 4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine exemplifies the kind of sophisticated building blocks that are essential for constructing complex drug molecules. Its synthesis and characterization contribute to the growing arsenal of tools available to medicinal chemists working on cutting-edge drug discovery projects.
As research in this field continues to advance, compounds like 4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine will play a crucial role in identifying new therapeutic opportunities. The combination of structural features that enhance binding affinity, metabolic stability, and bioavailability makes this compound a promising candidate for further development. Future studies will aim to elucidate its full pharmacological potential and explore its suitability for translation into clinical applications.
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